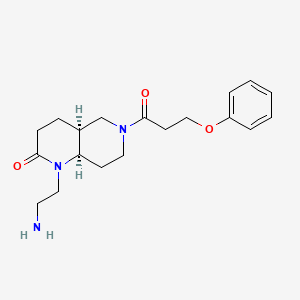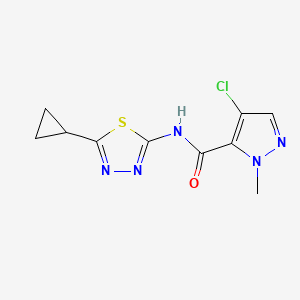![molecular formula C17H22ClNO B5329697 N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that acts as a stimulant and an entactogen. The chemical formula of MBDB is C13H19NO.HCl, and its molecular weight is 251.76 g/mol. The drug was first synthesized in the 1990s and gained popularity as a recreational drug in the early 2000s.
Mechanism of Action
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride acts as a monoamine releasing agent, which means that it increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and sociability. These effects are similar to those produced by other amphetamine class drugs such as MDMA.
Advantages and Limitations for Lab Experiments
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride has been used in laboratory experiments to study its effects on neurotransmitter systems and its potential therapeutic uses. Its advantages include its ability to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can be useful in the treatment of depression and other mood disorders. Its limitations include its potential for abuse and its side effects, which can include anxiety, nausea, and insomnia.
Future Directions
There are several potential future directions for research on N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride. These include:
1. Further studies on its potential therapeutic uses in the treatment of depression, anxiety, and PTSD.
2. Investigation of its effects on the immune system and its potential use in the treatment of inflammatory disorders.
3. Development of new analogs of this compound that may have improved therapeutic properties and reduced side effects.
4. Studies on the long-term effects of this compound use on the brain and the body.
5. Exploration of its potential as a tool for studying neurotransmitter systems and their role in mood regulation.
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic uses and its effects on neurotransmitter systems. Its mechanism of action involves the release and inhibition of reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. While it has shown promise in laboratory experiments, its potential for abuse and its side effects limit its use. Further research is needed to fully understand its therapeutic potential and its effects on the body and the brain.
Synthesis Methods
The synthesis of N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using lithium aluminum hydride to yield this compound. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride has been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. Studies have also shown that this compound has anti-inflammatory properties and can reduce oxidative stress in the brain.
properties
IUPAC Name |
N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-3-18-12-16-6-4-5-7-17(16)19-13-15-10-8-14(2)9-11-15;/h4-11,18H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMLWTAHXCIDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)


![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)
![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)
![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)
